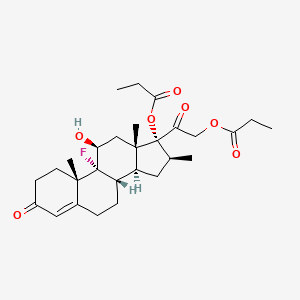

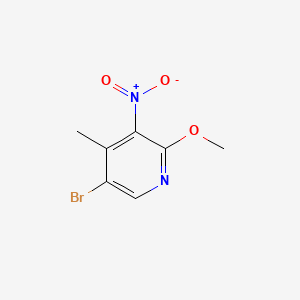

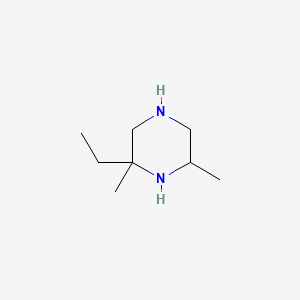

![molecular formula C13H9ClN2O2 B584204 7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one CAS No. 37081-73-5](/img/structure/B584204.png)

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one” is a chemical compound . It is a derivative of dibenzo[b,f][1,4]oxazepine , a class of compounds that have been studied for their potential applications in various fields .

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives, such as “7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one”, can be achieved through a divergent synthesis method . This method involves the use of different reaction solvents to control the selectivity of the synthesis . For example, using 1,4-dioxane as the solvent can yield O-substituted pyrimidines, while using dimethyl sulfoxide (DMSO) can yield N-substituted pyrimidines or dibenzo[b,f][1,4]oxazepine derivatives .Molecular Structure Analysis

The molecular structure of “7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one” can be found in databases like PubChem . The molecular formula of this compound is C16H14ClN3O3 .Chemical Reactions Analysis

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives involves key steps such as the S_NAr reaction and Smiles rearrangement . These reactions are part of the divergent synthesis method mentioned earlier .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one” can be found in databases like PubChem . For example, the molecular weight of this compound is 331.75 g/mol .Wissenschaftliche Forschungsanwendungen

Divergent Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the divergent synthesis of pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives. The process is highly efficient and regioselective, allowing for the synthesis of various derivatives by altering the reaction solvents .

Enantioselective Hydrogenation

The compound is used in the enantioselective hydrogenation of seven-membered cyclic imines to produce substituted dibenzo[b,f][1,4]oxazepines. This reaction achieves high enantiomeric excesses, which is crucial for producing pharmaceuticals with specific chiral properties .

Pharmaceutical Synthesis

It is an intermediate in the synthesis of certain benzodiazepines, such as alprazolam and diazepam. These are well-known anxiolytic agents with a range of central nervous system-related activities .

Antioxidant Properties

Derivatives of this compound have been evaluated for their antioxidant properties. They show potential in scavenging free radicals, which is significant in the development of treatments for oxidative stress-related diseases .

Synthetic Methodology Development

Researchers have developed novel synthetic methods to access benzo[b][1,4]oxazepines, a rare class of benzoxazepine derivatives, using reactions with 2-aminophenols. This advancement in synthetic chemistry could lead to the discovery of new therapeutic agents .

Catalysis Research

The compound is involved in studies related to catalyst development. It’s used in reactions where the selectivity and efficiency of the catalyst are of paramount importance, contributing to the field of green chemistry and sustainable processes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-8-chloro-5H-benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c14-7-1-4-11-9(5-7)13(17)16-10-3-2-8(15)6-12(10)18-11/h1-6H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRBNELIAJKYDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC3=C(C=C(C=C3)Cl)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746983 |

Source

|

| Record name | 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one | |

CAS RN |

37081-73-5 |

Source

|

| Record name | 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

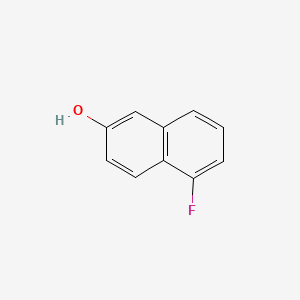

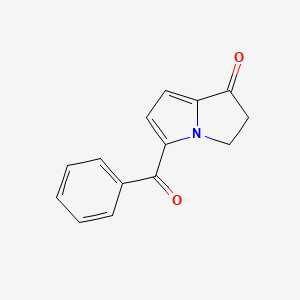

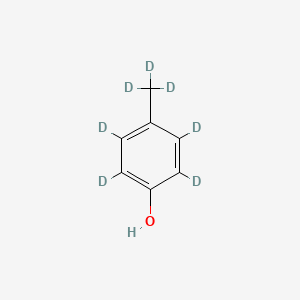

![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)

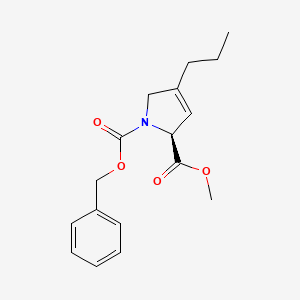

![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)